molecular formula C13H19NO3 B14365152 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL CAS No. 91272-48-9

2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL

Katalognummer: B14365152
CAS-Nummer: 91272-48-9
Molekulargewicht: 237.29 g/mol
InChI-Schlüssel: BWCPBKUPPAKDNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a butylamino group attached to a benzodioxin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL typically involves the reaction of a benzodioxin derivative with a butylamine. One common method includes the following steps:

    Starting Material: The synthesis begins with a benzodioxin derivative, such as 2,3-dihydro-1,4-benzodioxin-5-OL.

    Amine Addition: The benzodioxin derivative is reacted with butylamine in the presence of a suitable catalyst, such as a Lewis acid.

    Reaction Conditions: The reaction is typically carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, for several hours.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the butylamino group.

Wissenschaftliche Forschungsanwendungen

2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(Butylamino)methyl]-3,4-dihydro-1(2H)-naphthalenone hydrochloride
  • 2-(Butylamino)ethanethiol

Comparison

Compared to similar compounds, 2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL is unique due to its benzodioxin ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

91272-48-9

Molekularformel

C13H19NO3

Molekulargewicht

237.29 g/mol

IUPAC-Name

2-(butylaminomethyl)-2,3-dihydro-1,4-benzodioxin-5-ol

InChI

InChI=1S/C13H19NO3/c1-2-3-7-14-8-10-9-16-13-11(15)5-4-6-12(13)17-10/h4-6,10,14-15H,2-3,7-9H2,1H3

InChI-Schlüssel

BWCPBKUPPAKDNX-UHFFFAOYSA-N

Kanonische SMILES

CCCCNCC1COC2=C(C=CC=C2O1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.